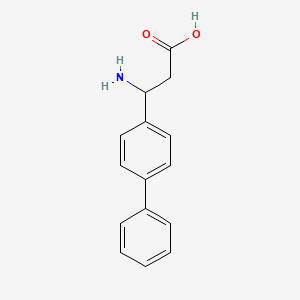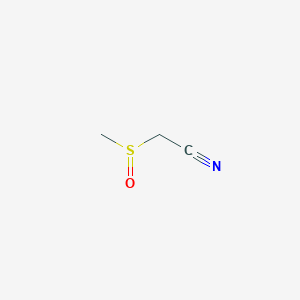
3-Amino-3-biphenyl-4-yl-propionic acid
Übersicht
Beschreibung
3-Amino-3-biphenyl-4-yl-propionic acid (3-APA) is an organic compound belonging to the class of carboxylic acids. It is a colorless solid, soluble in organic solvents, and is used in a variety of scientific and industrial applications. Its structure consists of a propionic acid group attached to a biphenyl ring with an amine group. 3-APA is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and materials. It has been studied extensively for its biochemical and physiological effects as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Vibrational and Electronic Structure Analysis
- 3-Amino-3-(4-fluorophenyl)propionic acid, a non-proteinogenic amino acid and fluorinated building block in synthesis, has been analyzed using ab initio and DFT computed zwitterionic structures. This study, aided by IR and Raman spectroscopy, provides insight into the vibrational modes and electronic properties of the molecule, including its intra- and inter-H-bonds (Pallavi & Tonannavar, 2020).
Application in Drug Metabolism and Metabolite Synthesis
- The compound has been used in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using microbial-based surrogate biocatalytic systems. This approach aids in the isolation and structural characterization of drug metabolites (Zmijewski et al., 2006).
Synthesis of Platinum Complexes for Antiproliferative Activity
- An alanine-based amino acid derivative has been used to create platinum complexes with potential anticancer activity. These complexes demonstrate moderate cytotoxicity on cancer cells and a marked ability to bind DNA, highlighting a possible role in cancer therapy (Riccardi et al., 2019).
Evaluation in Peptide Folding and Structure
- 3-Amino-3-biphenyl-4-yl-propionic acid derivatives have been incorporated into water-soluble peptides to study β-sheet nucleation and folding. This research is crucial for understanding protein structure and function (Nesloney & Kelly, 1996).
Derivatization and N-Coupling in Synthesis
- The compound's derivatization through laccase-catalyzed N-coupling with aromatic and aliphatic amines highlights its versatility in chemical synthesis (Mikolasch et al., 2002).
Inhibitory Role in Enzymatic Reactions
- Certain derivatives of this compound have been shown to act as inhibitors of cytosolic phospholipase A2, indicating potential applications in the study of enzyme inhibition and signaling pathways (Lehr, 1996).
Large-Scale Synthesis Applications
- The compound's relevance in large-scale synthesis, particularly in the context of drug molecules, has been explored, demonstrating its utility in industrial applications and pharmaceutical production (Vishwanatha et al., 2013).
Corrosion Inhibition and Material Protection
- Novel biphenyl-based compounds, including this compound derivatives, have been synthesized and investigated for their role in corrosion inhibition of metals, suggesting their use in material science and engineering (Baskar et al., 2012).
Amino Acid Biosynthesis and Metabolic Pathways
- The compound has been studied in the context of amino acid biosynthesis in mixed rumen cultures, providing insights into metabolic pathways and microbial fermentation processes (Sauer et al., 1975).
Safety and Hazards
3-Amino-3-biphenyl-4-yl-propionic acid is classified as Acute Tox. 4 Oral according to the GHS classification system . It is advised to avoid dust formation, ingestion, and inhalation, and to ensure adequate ventilation when handling this compound . Personal protective equipment and face protection should be worn .
Eigenschaften
IUPAC Name |
3-amino-3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(10-15(17)18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZGTTDEOZUSRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451346 | |
| Record name | 3-Amino-3-biphenyl-4-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63974-15-2 | |
| Record name | 3-Amino-3-biphenyl-4-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)





